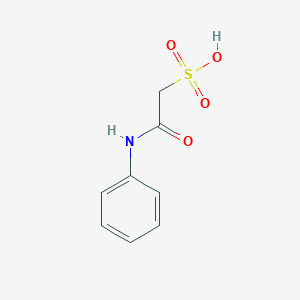

2-Anilino-2-oxoethanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-oxoethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJFJKNPWTGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311523 | |

| Record name | 2-anilino-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46341-18-8 | |

| Record name | NSC243763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-anilino-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization As Key Metabolites of Substituted Acetamide Compounds

Substituted acetamide (B32628) herbicides, such as alachlor (B1666766), acetochlor (B104951), metolachlor (B1676510), and butachlor, are extensively used for weed control in various agricultural crops. dss.go.thwisc.edu In the environment, these parent compounds undergo degradation processes, leading to the formation of various metabolites. Among the most significant and frequently detected are the ethanesulfonic acid (ESA) derivatives, which share the core structure of 2-anilino-2-oxoethanesulfonic acid.

The transformation from the parent herbicide to its corresponding ESA metabolite is a crucial aspect of their environmental fate. For instance, alachlor is transformed in the soil into alachlor ESA. nih.govepa.gov Similarly, metolachlor degrades to metolachlor ESA, and acetochlor breaks down into acetochlor ESA. list.luusgs.govhealth.state.mn.us This transformation process is a common detoxification pathway for chloroacetanilide herbicides. usgs.gov

The formation of these AOESA derivatives is a significant factor in understanding the long-term environmental impact of acetamide herbicides. Studies have shown that these metabolites can be formed relatively quickly in the soil. nih.gov For example, a field study demonstrated that alachlor ESA formed at a faster rate and in higher concentrations than metolachlor ESA. nih.gov

The following table provides an overview of some key substituted acetamide herbicides and their corresponding this compound derivative metabolites.

| Parent Herbicide | This compound Derivative Metabolite |

| Alachlor | 2-[(2,6-Diethylphenyl)(methoxymethyl)amino]-2-oxoethanesulfonic acid (Alachlor ESA) nih.gov |

| Acetochlor | 2-[(2-Ethyl-6-methylphenyl)(ethoxymethyl)amino]-2-oxoethanesulfonic acid (Acetochlor ESA) dss.go.th |

| Metolachlor | 2-[(2-Ethyl-6-methylphenyl)(2-methoxy-1-methylethyl)amino]-2-oxoethanesulfonic acid (Metolachlor ESA) nih.gov |

| Butachlor | 2-[(2,6-Diethylphenyl)(butoxymethyl)amino]-2-oxoethanesulfonic acid (Butachlor ESA) sigmaaldrich.com |

Significance in Interdisciplinary Academic Inquiry

Classification of Major Ethanesulfonic Acid Analogues

The major ethanesulfonic acid (ESA) analogues of 2-anilino-2-oxoethanesulfonic acid are metabolites of chloroacetamide herbicides. pic.intwikipedia.orgbcpcpesticidecompendium.org These parent herbicides are primarily used to control annual grasses and some broadleaf weeds in various crops. pic.intwikipedia.org The transformation in the environment leads to the formation of these more polar and water-soluble sulfonic acid derivatives. cymitquimica.com

The classification of these ESA derivatives is directly linked to their parent herbicide. The core structure is a 2-oxoethanesulfonic acid, which is substituted at the nitrogen of an aniline (B41778) group. nih.govnih.govnih.govcontaminantdb.ca This common structural feature places them in the chemical classes of organosulfonic acids and anilides (or aromatic amides). nih.govnih.govnih.govcontaminantdb.ca The primary analogues studied in environmental and toxicological research include the metabolites of alachlor (B1666766), metolachlor (B1676510), propachlor (B1678252), and metazachlor.

Below is a classification of these major ESA analogues based on their parent compound and chemical family.

| Common Name of Metabolite | Parent Herbicide | Parent Herbicide Chemical Family | Metabolite Chemical Class |

| Alachlor ESA | Alachlor | Chloroacetamide pic.intbcpcpesticidecompendium.orgbcpcpesticidecompendium.org | Organosulfonic acid, Aromatic Amide nih.gov |

| Metolachlor ESA | Metolachlor | Chloroacetamide wikipedia.orgbcpcpesticidecompendium.orgbcpcpesticidecompendium.org | Organosulfonic acid, Aromatic Amide nih.gov |

| Propachlor Sulfonic Acid | Propachlor | Chloroacetamide wikipedia.orginchem.orgbcpcpesticidecompendium.org | Organosulfonic acid, Anilide nih.gov |

| Metazachlor ESA | Metazachlor | Chloroacetamide bcpcpesticidecompendium.orgnih.gov | Organosulfonic acid, Aromatic Amide nih.govebi.ac.uk |

Systematic IUPAC Naming and Structural Representation in Research

The systematic naming of these compounds according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines provides a clear and unambiguous description of their chemical structures. Research publications and chemical databases utilize these systematic names to ensure accuracy. The fundamental structure is 2-oxoethanesulfonic acid, with variations arising from the specific substitutions on the anilino group, inherited from the parent herbicide. nih.govnih.govnih.govnih.gov

For instance, Alachlor ESA is a metabolite of the herbicide alachlor and is described as a 2-oxoethanesulfonic acid substituted by a (2,6-diethylphenyl)(methoxymethyl)amino group at the second position. nih.gov Similarly, Metazachlor ESA is a metabolite of metazachlor, where the substitution is a (2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino group. nih.govebi.ac.uk Propachlor ESA results from the metabolism of the herbicide propachlor and features a phenyl(propan-2-yl)amino group substitution. nih.gov

The table below details the IUPAC names, molecular formulas, and other identifiers for these key derivatives.

| Common Name | IUPAC Name | Molecular Formula | PubChem CID |

| Alachlor ESA | 2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid nih.gov | C₁₄H₂₁NO₅S nih.gov | 115236 nih.gov |

| Metolachlor ESA | 2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid nih.gov | C₁₅H₂₃NO₅S nih.gov | 6426849 nih.gov |

| Propachlor Sulfonic Acid | 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid nih.gov | C₁₁H₁₅NO₄S nih.gov | 16212221 nih.gov |

| Metazachlor ESA | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid nih.gov | C₁₄H₁₇N₃O₄S nih.gov | 86290102 nih.gov |

Stereochemical Considerations in Metabolite Forms

The stereochemistry of chloroacetamide herbicides and their metabolites is a critical aspect of their biological and environmental profiles. The complexity arises from the presence of chiral centers and, in some cases, atropisomerism, which is the existence of stereoisomers due to restricted rotation around a single bond. wikipedia.org

Metolachlor is a prominent example. It was originally marketed as a racemate, a 1:1 mixture of the (R)- and (S)-stereoisomers. wikipedia.org Subsequently, a more active, enantiomerically enriched form, S-metolachlor, was developed. bcpcpesticidecompendium.org This chirality is retained in its metabolites. For example, (S)-metolachlor ESA is the (S)-enantiomer of the metolachlor ESA metabolite. nih.gov

The restricted rotation around the bond between the nitrogen atom and the phenyl ring in 2,6-disubstituted anilines like metolachlor also gives rise to atropisomers. wikipedia.org This means that both the (R)- and (S)-enantiomers can exist as a pair of atropisomers. This stereochemical complexity is passed down to the ESA metabolites, influencing their interaction with biological systems and their degradation pathways.

The table below highlights the stereochemical details for the well-documented (S)-metolachlor ESA.

| Compound Name | Description | IUPAC Name | PubChem CID |

| (S)-metolachlor ESA | The (S)-enantiomer of metolachlor ESA. nih.gov | 2-(2-ethyl-N-[(2S)-1-methoxypropan-2-yl]-6-methylanilino)-2-oxoethanesulfonic acid nih.gov | 16760143 nih.gov |

Synthetic Methodologies and Environmental Formation Pathways of Aoesa Derivatives

Biotic Transformation Mechanisms

The formation of AOESA derivatives in the environment is predominantly a biological process, driven by metabolic pathways in microorganisms and plants. These organisms have evolved sophisticated enzymatic systems to detoxify foreign compounds (xenobiotics), such as herbicides.

Microbial Degradation Pathways in Soil and Aquatic Environments

The primary route for the dissipation of chloroacetamide herbicides like alachlor (B1666766) in soil and water is through microbial biodegradation. wikipedia.orgepa.govepa.gov Various microbial communities in these environments utilize the herbicide as a source of carbon or simply metabolize it through co-metabolism. ethz.ch The degradation of alachlor in soil is a relatively rapid process, with a half-life reported to be between 6 and 15 days under aerobic conditions. wikipedia.org This biological transformation leads to the formation of several more persistent and mobile metabolites, including the sulfonic acid derivatives. epa.govnih.gov

A diverse range of soil microorganisms has been identified as capable of degrading alachlor. These include bacteria from genera such as Acinetobacter, Paracoccus, and Streptomyces, as well as fungi like Candida xestobii and Chaetomium globosum. ethz.chmdpi.comnih.gov These microbes possess the necessary enzymes to initiate the breakdown of the parent herbicide molecule. The key enzyme family involved in the initial step of the pathway leading to sulfonic acid metabolites is the Glutathione (B108866) S-transferases (GSTs). ethz.chmdpi.com GSTs are detoxification enzymes that catalyze the conjugation of electrophilic substrates to the tripeptide glutathione (GSH). mdpi.com

Table 1: Microbial Genera Involved in Alachlor Degradation

| Microbial Genus | Type | Reference |

| Acinetobacter | Bacterium | mdpi.com |

| Streptomyces | Bacterium | ethz.chnih.gov |

| Paracoccus | Bacterium | mdpi.com |

| Candida | Fungus | mdpi.com |

| Chaetomium | Fungus | mdpi.comacs.org |

The formation of AOESA derivatives is initiated by a crucial detoxification reaction catalyzed by Glutathione S-transferases (GSTs). ethz.chusda.gov In this step, the chlorine atom of the chloroacetamide herbicide is displaced by the nucleophilic sulfur atom of glutathione. ethz.chnih.gov This reaction forms a glutathione conjugate of the herbicide. This conjugation is a critical step, as it renders the molecule more water-soluble and less toxic, preparing it for further metabolic processing. nih.govnih.gov The reaction effectively detoxifies the parent compound while creating the precursor for the sulfonic acid metabolite. nih.gov

Following the initial conjugation with glutathione, the alachlor-GSH conjugate undergoes a series of enzymatic transformations. This multi-step process involves the sequential cleavage of the two amino acids, glutamate (B1630785) and glycine, from the glutathione backbone. This leaves a cysteine conjugate. This resulting alachlor-cysteine conjugate is then further oxidized. The sulfur atom of the cysteine moiety is oxidized to ultimately form a stable sulfonic acid group (-SO₃H). This final product is the persistent and highly mobile Alachlor ESA metabolite that is frequently detected in soil and groundwater. nih.govnih.govepa.gov

Figure 1: Generalized Pathway of Alachlor ESA Formation

Plant Metabolism Pathways

Plants, particularly crops like corn and soybeans where chloroacetamide herbicides are applied, also possess metabolic pathways to detoxify these compounds. pic.intacs.org Similar to microbial degradation, the primary mechanism in plants involves enzymatic systems designed to handle xenobiotics. The herbicide is absorbed by the roots and germinating shoots and is subsequently metabolized within the plant. wikipedia.orgpic.int

The key pathway for alachlor detoxification in plants mirrors the microbial pathway, beginning with conjugation to glutathione, catalyzed by plant-specific Glutathione S-transferases. usda.gov This initial step is a well-established mechanism of herbicide tolerance in many crop species. The resulting glutathione conjugate is then further metabolized within the plant cells, following pathways similar to those in microbes, which can lead to the formation of various metabolites.

Abiotic Formation Mechanisms

Table 2: Summary of Formation Pathways for Alachlor ESA

| Pathway | Mechanism | Significance | Key Enzymes/Conditions | Reference |

| Biotic | Microbial Degradation | Major | Glutathione S-transferases (GSTs), Peptidases, Oxidases | ethz.chmdpi.comnih.gov |

| Plant Metabolism | Major | Glutathione S-transferases (GSTs) | usda.govpic.int | |

| Abiotic | Hydrolysis/Photolysis | Minor | Leads to other degradants, not ESA | wikipedia.orgepa.gov |

Chemical Hydrolysis Routes and Kinetics

The hydrolysis of compounds like 2-Anilino-2-oxoethanesulfonic acid involves the cleavage of its constituent functional groups, primarily the amide linkage and potentially the sulfonic acid group.

The amide bond is generally stable and its hydrolysis is not a facile reaction. mdpi.com Typically, breaking this bond requires harsh conditions, such as prolonged heating with aqueous acid or base. mdpi.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the process begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. capes.gov.brnih.gov This is followed by proton transfers and the eventual elimination of the amine group. capes.gov.br Because the resulting amine is protonated under the acidic conditions to form an ammonium (B1175870) ion, it is no longer nucleophilic, rendering the reaction effectively irreversible. capes.gov.br

Base-Catalyzed Hydrolysis : In the presence of a strong base, a hydroxide (B78521) ion can act as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the negatively charged nitrogen group is difficult, but the process can be driven forward, especially with heat, to yield a carboxylate salt and an amine. nih.gov

The sulfonic acid group can also undergo hydrolysis, although this typically requires severe conditions. For instance, benzene (B151609) sulfonic acid can be hydrolyzed to benzene by treatment with superheated steam. nih.gov

Table 1: Summary of Hydrolysis Conditions for Amide and Sulfonic Acid Moieties

| Functional Group | Condition | Reagents | General Outcome |

|---|---|---|---|

| Amide | Acidic | H₃O⁺ (e.g., H₂SO₄ + H₂O), Heat | Carboxylic Acid + Ammonium Ion |

| Amide | Basic | OH⁻ (e.g., NaOH), Heat | Carboxylate Salt + Amine |

| Aryl Sulfonic Acid | Severe | Superheated Steam or Fused Alkali | Aromatic Ring (Desulfonation) |

Photodegradation Pathways and Kinetics

Photodegradation involves the decomposition of chemical compounds by light. The kinetics of such reactions for organic compounds, including derivatives of AOESA, often follow first-order kinetics. acs.org The stability of the compound is influenced by the nature and position of substituents on the aromatic rings. acs.org

Degradation pathways for sulfonated aromatic compounds under photo-oxidative conditions can include desulfonation, where the sulfonate group is cleaved from the aromatic ring, and dearylation/dealkylation, involving the cleavage of other carbon-carbon or carbon-oxygen bonds. researchgate.net Studies on phenyl sulfonates using electron paramagnetic resonance (EPR) have established that desulfonation is a dominant degradation pathway for monoaromatic phenyl sulfonates. researchgate.net

Fenton-type Degradation Processes

Fenton and Fenton-like reactions are advanced oxidation processes (AOPs) that utilize the powerful hydroxyl radical (•OH) generated from hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to degrade recalcitrant organic pollutants. nih.govtandfonline.com These processes are effective for a wide range of compounds, including anilines and sulfonated aromatics. rsc.orgresearchgate.net

The degradation of the aniline (B41778) moiety in AOESA would likely follow pathways observed for aniline itself. The process can involve deamination (removal of the amino group) and attack by hydroxyl radicals to form intermediates such as benzoquinonimine and phenol. nih.gov The efficiency of aniline degradation is dependent on parameters like pH, catalyst dosage, and H₂O₂ concentration. nih.gov For instance, one study found optimal conditions for aniline removal at a pH of 5.4. nih.gov The degradation kinetics often follow a pseudo-first-order model. nih.gov

For the sulfonated portion of the molecule, studies on related compounds show that the sulfonic acid groups can be removed during degradation. azregents.edu However, the stability of the sulfonate group can be significant. In a study on sulfonated poly(arylene ether ketone)s, the main polymer chain was found to cleave preferentially over the loss of sulfonic acid groups during a Fenton test. azregents.edu The presence of other substances, such as surfactants like sodium dodecyl benzene sulfonate, can inhibit the degradation of the target pollutant by competing for hydroxyl radicals. researchgate.net

Laboratory and Industrial Synthetic Approaches for Related Structural Analogues

The synthesis of this compound and its analogues can be approached by constructing the core structure through various established organic reactions.

Synthesis of 2-Aryl-2-oxoethanesulfonic Acid Aryl Amides

The synthesis of the aryl amide portion of the target structure can be achieved through several modern synthetic methods. Aryl amides are crucial compounds in pharmaceuticals and materials science. researchgate.net

One efficient strategy involves the base-catalyzed reaction of aryl azides with aldehydes. nih.govresearchgate.net This method forms a triazoline intermediate via an azide-enolate cycloaddition, which then rearranges to the amide. researchgate.net This approach is particularly effective for producing electron-deficient aryl amides. researchgate.net

Another common method is the direct coupling of a carboxylic acid with an amine, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. researchgate.net While widely used, these reactions often require stoichiometric amounts of activating agents. researchgate.net

Approaches to Substituted Alkanesulfonates from 2-Hydroxyalkanesulfonates

A patented process describes the synthesis of substituted alkanesulfonates by reacting an aqueous metal salt of a 2-hydroxyalkanesulfonate with a nucleophile. ncku.edu.tw When the nucleophile is an amine, this reaction yields a 2-alkylaminoalkanesulfonate, a structure closely related to AOESA. ncku.edu.tw

The process utilizes a commercially available starting material like aqueous sodium 2-hydroxyethanesulfonate (B1228491) and reacts it with an amine in the presence of an alkaline catalyst. ncku.edu.tw A key aspect of this invention is the optimization of reaction conditions, including controlling the amount of water and using substantially stoichiometric amounts of reactants to achieve high yields without the need for large excesses of the amine. ncku.edu.tw

General Synthetic Routes for Sulfonic Acid Compounds

Sulfonic acids are an important class of organosulfur compounds, and numerous methods exist for their synthesis. researchgate.net

Sulfonation of Aromatic Compounds : This is a primary method for preparing aryl sulfonic acids. It involves treating an aromatic compound, such as benzene or its derivatives, with concentrated sulfuric acid and sulfur trioxide (oleum) in an electrophilic aromatic substitution reaction. researchgate.net

Oxidation of Thiols : Thiols (R-SH) can be oxidized to form the corresponding sulfonic acids (R-SO₃H). This pathway is utilized in the biosynthesis of taurine.

Hydrolysis of Sulfonyl Halides : Sulfonyl halides, particularly sulfonyl chlorides (R-SO₂Cl), are common precursors that can be hydrolyzed to sulfonic acids. These sulfonyl chlorides are often produced by reacting hydrocarbons with chlorine and sulfur dioxide.

Reaction with Sulfites : Alkane sulfonic acids can be prepared by the addition of bisulfite to terminal alkenes or by the alkylation of a sulfite (B76179) with an alkyl halide.

Table 2: Overview of General Synthetic Routes for Sulfonic Acids

| Synthetic Method | Starting Materials | Reagents | Product Type |

|---|---|---|---|

| Aromatic Sulfonation | Aromatic Hydrocarbon | SO₃, H₂SO₄ | Aryl Sulfonic Acid |

| Thiol Oxidation | Thiol (R-SH) | Oxidizing Agent (e.g., O₂) | Alkyl or Aryl Sulfonic Acid |

| Hydrolysis | Sulfonyl Halide (R-SO₂X) | Water | Alkyl or Aryl Sulfonic Acid |

| Addition to Alkene | Terminal Alkene | HSO₃⁻ | Alkane Sulfonic Acid |

| Alkylation of Sulfite | Alkyl Halide | HSO₃⁻ | Alkane Sulfonic Acid |

Environmental Fate, Transport, and Persistence Dynamics of Aoesa Derivatives

Persistence and Dissipation Kinetics in Environmental Compartments

The persistence of a chemical is a measure of its residence time in a particular environment before being broken down. This is often quantified by its half-life or dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade. epa.gov

In the presence of oxygen, soil microorganisms play a primary role in the degradation of organic compounds. Aerobic soil metabolism studies are conducted to determine the rate at which a substance is transformed and to identify the resulting breakdown products. researchgate.net This process is crucial as soil residues can be taken up by plants, transported into groundwater, or carried into surface water bodies. researchgate.net For many organic compounds, degradation in aerobic soil conditions involves processes like hydrolysis and ultimately mineralization, where the compound is completely broken down into carbon dioxide, water, and other inorganic constituents. epa.govresearchgate.net The rate of this degradation is often expressed as a half-life. For instance, studies on other complex organic molecules, such as the herbicide LGC-42153, have shown degradation half-lives of approximately 9.0 days in loamy soil under aerobic conditions, with degradation occurring primarily through the cleavage of a sulfonylurea bridge. nih.gov

Table 1: Aerobic Soil Metabolism Data (Illustrative) This table illustrates typical data obtained from aerobic soil metabolism studies. Specific values for AOESA derivatives are not publicly available.

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t1/2) | Data not available | Loamy soil, 20°C, 40% moisture |

| Major Metabolites | Data not available | - |

| Mineralization (% of applied) | Data not available | 120 days post-application |

| Non-extractable Residues (%) | Data not available | 120 days post-application |

In environments lacking oxygen, such as flooded soils or deeper layers of sediment, anaerobic microorganisms take over the degradation process. researchgate.net For some aminoaromatic compounds, anaerobic conditions can be favorable for complete biodegradation, preventing the formation of recalcitrant polymers that can occur in the presence of oxygen. nih.gov Studies on compounds like 2-aminobenzoate (B8764639) have shown that denitrifying bacteria can completely oxidize the compound to carbon dioxide and ammonium (B1175870) under anaerobic conditions, using nitrate (B79036) as the electron acceptor. nih.gov Similarly, research on 2-chloro-4-nitroaniline (B86195) demonstrated that certain bacteria can use it as a carbon and nitrogen source under anaerobic conditions, with degradation rates enhanced in mixed microbial cultures. nih.govresearchgate.net

The dissipation of chemicals in aquatic systems is influenced by factors such as hydrolysis, photolysis, and microbial degradation. The presence and concentration of compounds like the herbicide 2,4-D have been frequently detected in rivers and streams, indicating their potential for transport from application sites. researchgate.net The persistence in these systems depends on the compound's chemical stability and susceptibility to breakdown processes under prevailing environmental conditions. nih.gov

Sorption and Binding Mechanisms to Soil Organic Components and Residues

Sorption, the process by which a chemical binds to soil particles, is a key factor controlling its environmental fate. mdpi.comresearchgate.net This process reduces the concentration of the chemical in the soil solution, thereby limiting its availability for leaching, microbial degradation, and uptake by organisms. mdpi.com The primary sorption mechanisms include:

Cation Exchange: The binding of positively charged molecules to negatively charged sites on clay and organic matter.

Surface Complexation: The formation of inner-sphere and outer-sphere complexes with mineral surfaces. researchgate.net

Ligand Exchange: A mechanism where the compound displaces other molecules to bind directly to mineral surfaces, which can be very strong, particularly for certain organic acids. rothamsted.ac.uknih.gov

Hydrophobic Partitioning: The tendency of non-polar compounds to associate with soil organic matter to escape the aqueous phase.

The extent of sorption is influenced by the chemical's structure and the soil's composition, particularly its organic matter and clay content. mdpi.comresearchgate.net

Influence of Environmental Factors on Transformation Rates

The rate at which AOESA derivatives transform in the environment is not constant but is significantly affected by various external factors.

Temperature: Generally, higher temperatures increase the rate of microbial activity and chemical reactions, leading to faster degradation of organic compounds.

Soil Moisture: Microbial activity is optimal within a specific range of soil moisture. Conditions that are too dry or waterlogged (anaerobic) can slow down the degradation rates typical of aerobic soils.

pH: The pH of the soil and water can have a profound impact on the degradation of pH-sensitive compounds. It affects the chemical's ionic state, which in turn influences its solubility, sorption, and susceptibility to hydrolysis. researchgate.net For ionizable organic compounds, sorption can be highly pH-dependent. rothamsted.ac.uknih.gov For example, the sorption of weak organic acids often decreases as pH increases because the molecule becomes more negatively charged and is repelled by negatively charged soil surfaces. nih.gov

Table 2: Factors Influencing Transformation of Organic Compounds This table summarizes the general influence of key environmental factors on degradation processes.

| Environmental Factor | Influence on Transformation Rate |

|---|---|

| Temperature | Rate generally increases with temperature up to an optimum for microbial activity. |

| Soil Moisture | Optimal moisture levels enhance microbial degradation; extremes (very dry or saturated) can inhibit it. |

| pH | Affects chemical stability (hydrolysis) and the ionic form of the compound, which influences its sorption and bioavailability. rothamsted.ac.uknih.govresearchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification of Aoesa Derivatives

The accurate and sensitive determination of 2-Anilino-2-oxoethanesulfonic acid (AOESA) and its parent compounds in various environmental compartments is critical for assessing their environmental fate and potential impact. This requires sophisticated analytical strategies that combine efficient sample extraction and clean-up with high-resolution chromatographic separation and sensitive spectrometric detection. As AOESA is a metabolite of certain phenylurea herbicides, the methodologies are often developed for the simultaneous analysis of the parent herbicides and their various degradation products.

Mechanistic Research and Environmental Applications of Aoesa Derivatives

Elucidation of Degradation Intermediates and End-Products

The degradation of acetanilide (B955) herbicides in the environment leads to the formation of several key intermediates and stable end-products. The primary transformation pathway involves the microbial breakdown of the parent herbicide. psu.edunih.gov For instance, alachlor (B1666766) and metolachlor (B1676510) are known to be transformed by soil microorganisms into their respective ESA and OA metabolites. psu.edunih.govmdpi.com This process is initiated by the displacement of the chlorine atom in the chloroacetamide structure, often through conjugation with glutathione (B108866), which is then followed by a series of enzymatic reactions to form the more polar and persistent ESA and OA derivatives. psu.edunih.govusda.gov

Under aerobic conditions in soil, alachlor degrades into several major products, including alachlor ethanesulfonic acid (alachlor ESA), alachlor oxanilic acid, and alachlor sulfinylacetic acid. epa.gov These degradation products are characterized by the presence of carboxylic or sulfonic acid functional groups, which makes them more water-soluble and mobile in soil compared to the parent compound. epa.gov Similarly, metolachlor degrades to form metolachlor ESA and metolachlor OA, which are frequently detected in surface and groundwater at higher concentrations and frequencies than metolachlor itself due to their increased persistence. psu.edumdpi.comepa.gov

Anaerobic degradation pathways can also occur, leading to different sets of intermediates. For example, reductive dechlorination can be an initial step under anaerobic conditions. nih.gov The specific intermediates and end-products can vary depending on environmental conditions such as soil type, moisture, temperature, and the microbial populations present. psu.educambridge.org

A proposed biodegradation pathway for alachlor by certain bacteria involves its initial transformation to 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628) (CDEPA), which is then further degraded to other intermediates like 2,6-diethylaniline. mdpi.com

The following table summarizes the major degradation products identified for the acetanilide herbicides alachlor and metolachlor, which serve as analogs for understanding the potential degradation of AOESA derivatives.

| Parent Herbicide | Degradation Intermediate/End-Product |

| Alachlor | Alachlor Ethanesulfonic Acid (Alachlor ESA) |

| Alachlor Oxanilic Acid | |

| Alachlor Sulfinylacetic Acid | |

| 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) | |

| 2,6-diethylaniline | |

| Metolachlor | Metolachlor Ethanesulfonic Acid (Metolachlor ESA) |

| Metolachlor Oxanilic Acid (Metolachlor OA) | |

| CGA-51202 (Metolachlor OA) | |

| CGA-354743 (Metolachlor ESA) |

Reaction Pathways and Transformation Kinetics

The transformation of acetanilide herbicides to their sulfonic acid derivatives follows specific reaction pathways with varying kinetics. The formation of alachlor ESA has been observed to be faster and to occur at higher concentrations than metolachlor ESA in field studies. This corresponds with the shorter disappearance half-life of alachlor (8 days) compared to metolachlor (15.5 days). nih.gov The degradation of these herbicides in soil is primarily a microbially mediated process. nih.govepa.gov

First-order kinetics have been successfully used to describe the degradation of alachlor in soil. usda.gov The rate of degradation is influenced by several environmental factors. For instance, the degradation of alachlor and propachlor (B1678252) is faster at higher soil moisture levels, and the degradation of alachlor and metolachlor increases with higher temperatures. cambridge.org

The persistence of these herbicides and their metabolites is a key factor in their environmental impact. Metolachlor has been found to be more persistent than alachlor, which in turn is more persistent than propachlor under field conditions. cambridge.org The ESA and OA metabolites are notably more persistent than their parent compounds. psu.edu Studies have shown that metolachlor ESA and OA can persist in agricultural soils for three or more years after the last application. psu.edu

The table below presents a comparison of the field disappearance half-lives of alachlor and metolachlor, highlighting the difference in their transformation kinetics.

| Herbicide | Field Disappearance Half-Life | Reference |

| Alachlor | 8 days | nih.gov |

| Metolachlor | 15.5 days | nih.gov |

Role as Environmental Tracers and Indicators

The unique properties of the sulfonic acid and oxanilic acid derivatives of acetanilide herbicides, such as their high mobility and persistence, make them excellent tracers for monitoring environmental contamination and transport processes.

The ESA and OA metabolites of alachlor and metolachlor are frequently detected in groundwater and surface water, often at higher concentrations and more frequently than the parent herbicides themselves. psu.eduepa.govnih.gov This is because these metabolites are more polar and less likely to adsorb to soil particles, leading to greater leaching potential. nih.govepa.gov

For example, a study of groundwater samples found that ESA and OA degradates were present in almost 75% of the samples, and at concentrations 3 to 45 times higher than the parent compounds. psu.edu In stream samples, one or more of the chloroacetanilide degradates were present in 100% of the samples. psu.edu The presence of these metabolites in water bodies is a direct indicator of herbicide application in the surrounding catchment area. acs.org

Monitoring data from the U.S. Geological Survey has consistently shown widespread contamination of surface and groundwater with alachlor ESA. epa.gov The high frequency of detection of these metabolites makes them reliable indicators of non-point source pollution from agricultural activities. epa.gov Analytical methods have been developed to specifically detect and quantify these acidic metabolites in water samples, further enhancing their utility as tracers. acs.orgnih.gov

The following table illustrates the comparative detection frequency of parent herbicides and their ESA/OA metabolites in water resources, based on findings from various studies.

| Compound | Detection Frequency in Water | Significance |

| Parent Herbicides (Alachlor, Metolachlor) | Lower | Less mobile and persistent |

| ESA and OA Metabolites | High (often >75% of samples) | More mobile and persistent, reliable indicators of contamination |

The high mobility and persistence of ESA and OA metabolites in soil and water systems make them effective tracers for the movement of water and dissolved pollutants, such as agricultural nitrate-N, through watersheds. epa.govepa.gov Since these metabolites move with the water flow, their presence and concentration gradients can provide valuable information about the pathways and travel times of contaminants from agricultural fields to receiving water bodies.

By monitoring the distribution of these herbicide metabolites in soil cores and water samples, scientists can better understand the hydrological and biogeochemical processes that control the fate and transport of other agricultural pollutants like nitrates. nih.govepa.gov For instance, the detection of alachlor ESA at significant depths in the soil profile, where the parent compound is absent, demonstrates the potential for vertical transport of water-soluble contaminants to groundwater. nih.govepa.gov This information is crucial for developing and validating models that predict the movement of agricultural nutrients and for designing effective strategies to mitigate water pollution. usgs.gov

Advanced Research Perspectives and Emerging Areas in Aoesa Derivative Studies

Computational Chemistry and Molecular Modeling Studies of Degradation Pathways

The investigation of the environmental fate of 2-Anilino-2-oxoethanesulfonic acid (AOESA) and its derivatives is increasingly benefiting from computational chemistry and molecular modeling. These in-silico approaches offer a powerful and cost-effective means to predict and understand the complex degradation pathways of these compounds, which are often resistant to natural breakdown processes. nih.gov

Molecular dynamics (MD) simulations are employed to study the behavior of anilino compounds and their interactions with their surrounding environment at an atomic level. nih.govresearchgate.net These simulations can reveal how the molecule flexes and rotates, providing insights into its stability and potential reaction sites. researchgate.net For instance, simulations can model the interaction of AOESA with water molecules and other environmental components, helping to understand its solubility and transport. bohrium.com

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of AOESA and its derivatives. bohrium.comnih.gov These calculations can identify the most likely sites for chemical reactions to occur, such as oxidation or hydrolysis. For example, DFT can be used to determine the bond energies within the molecule, predicting which bonds are most susceptible to cleavage during degradation. nih.gov Theoretical studies using DFT on related sulfonated aromatic compounds have hypothesized that desulfonation is an energetically favorable degradation route. nih.gov This process involves the removal of the sulfonate group, which can significantly alter the properties and toxicity of the original compound. nih.gov

By simulating the interaction of AOESA with reactive oxygen species, such as hydroxyl radicals, researchers can model the initial steps of oxidative degradation. This can help to identify the primary degradation products and construct probable degradation pathways. nih.gov Studies on similar compounds, like phenyl sulfonates, have shown that the stability of the aromatic ring against radical-induced degradation is influenced by its electron density. nih.gov Such computational insights are crucial for predicting the persistence of AOESA derivatives in the environment and for developing strategies for their remediation.

Table 1: Computational Methods in AOESA Degradation Studies

| Computational Method | Application in AOESA Research | Key Insights |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of AOESA in different environmental media (e.g., water, soil). | Provides information on conformational changes, solubility, and interactions with environmental matrices. nih.govresearchgate.netbohrium.com |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction energetics of AOESA and its degradation intermediates. | Predicts reactive sites, bond stabilities, and energetically favorable degradation pathways like desulfonation. bohrium.comnih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the environmental fate and toxicity of AOESA derivatives based on their molecular structure. | Enables rapid screening of numerous derivatives for persistence and potential ecological risk. researchgate.net |

Interdisciplinary Research Approaches (e.g., Hydrology, Soil Science, Environmental Monitoring)

Understanding the complete environmental picture of AOESA and its derivatives necessitates a move beyond siloed research. Interdisciplinary approaches that integrate hydrology, soil science, and environmental monitoring are critical for a holistic assessment of the transport, fate, and impact of these compounds.

Hydrological transport models are mathematical tools used to simulate the movement of pollutants through water systems, including rivers, streams, and groundwater. wikipedia.orguni-freiburg.de By incorporating the physicochemical properties of AOESA derivatives, these models can predict their dispersal from source points, their potential to contaminate downstream water bodies, and their residence time in aquatic environments. wikipedia.org The development of multiscale integrated hydrology models allows for the simulation of solute movement across various spatial and temporal scales, from hillslopes to entire river basins. energy.gov

Soil science plays a crucial role in determining the fate of AOESA derivatives that reach terrestrial environments. The interaction of these compounds with soil components—such as organic matter and minerals—governs their mobility and bioavailability. mdpi.com Soil properties like pH, organic carbon content, and clay mineralogy can significantly influence the adsorption and desorption of sulfonated aromatic compounds. mdpi.com Research into the sorption behavior of these compounds is essential for predicting their leaching potential into groundwater and their availability for uptake by plants and soil microorganisms.

Environmental monitoring programs provide the real-world data necessary to validate and refine hydrological and soil models. mdpi.comglobalplantcouncil.org These programs involve the systematic collection and analysis of water, soil, and sediment samples to determine the concentrations of pollutants like AOESA. researchgate.netglobalplantcouncil.orgkobe-u.ac.jp The development of sensitive analytical techniques is paramount for detecting these compounds at environmentally relevant concentrations. globalplantcouncil.orgkobe-u.ac.jpoup.com Data from monitoring studies are essential for assessing the extent of contamination, identifying pollution hotspots, and evaluating the effectiveness of remediation strategies. tandfonline.com

The integration of these disciplines allows for a comprehensive risk assessment. For example, hydrological models can predict the areas most likely to be contaminated, soil science can assess the persistence and mobility of the compounds in those areas, and environmental monitoring can confirm the predictions and provide feedback for model improvement. This synergistic approach is vital for developing effective management and remediation strategies for AOEAS and its derivatives. researchgate.net

Methodological Advancements in Detection and Prediction of Environmental Behavior

Recent years have seen significant progress in the analytical methods for detecting sulfonated organic pollutants like AOESA and in the models used to predict their environmental behavior. These advancements are crucial for both monitoring the extent of contamination and for proactive risk assessment.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of a wide range of organic pollutants, including sulfonated compounds. nih.govlcms.czresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of contaminants in complex environmental matrices such as water, soil, and biological tissues. oup.comlcms.cz The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides unequivocal identification and reliable quantification of the target analytes. nih.gov Methodological developments continue to focus on improving sample preparation techniques to enhance extraction efficiency and reduce matrix effects, as well as on expanding the scope of multiclass methods to analyze a broader range of pollutants simultaneously. nih.govresearchgate.net

In addition to analytical detection, predictive models are increasingly used to estimate the environmental fate of chemicals. nih.govrsc.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, use the molecular structure of a chemical to predict its physicochemical properties and environmental endpoints. researchgate.net These models can be trained on existing experimental data to forecast properties like biodegradability and toxicity for new or unstudied compounds like AOESA derivatives. nih.govresearchgate.net

Furthermore, environmental fate models (EFMs) are used to simulate the distribution and persistence of chemicals in the environment. mdpi.com These models can range from multimedia compartmental models, which provide a broad overview of a chemical's distribution, to more complex spatial models that consider the specific characteristics of a watershed. mdpi.com The integration of data from various sources, including laboratory studies and environmental monitoring, is key to improving the accuracy and predictive power of these models. rsc.org

Table 2: Advanced Methods for Detection and Prediction of AOESA Derivatives

| Method Type | Specific Technique | Application for AOESA Derivatives |

| Analytical Detection | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of AOESA in environmental samples (water, soil). nih.govlcms.czresearchgate.net |

| Ion-Pair Chromatography (IPC) | Separation and analysis of sulfonated compounds like AOESA from complex mixtures. researchgate.net | |

| Electrochemical Sensors | Potential for rapid, on-site detection of aromatic pollutants. frontiersin.org | |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) | Estimation of biodegradability, toxicity, and other environmental properties based on molecular structure. nih.govresearchgate.net |

| Environmental Fate Models (EFMs) | Simulation of the transport, distribution, and persistence of AOESA in various environmental compartments. nih.govrsc.orgmdpi.com |

Research on the Interaction of AOESA Derivatives with Environmental Remediation Technologies (e.g., Nano Biochar)

The remediation of water and soil contaminated with persistent organic pollutants like AOESA derivatives is a significant environmental challenge. A promising area of research is the use of engineered materials, particularly nano biochar, for the removal of these contaminants.

Biochar is a carbon-rich material produced from the pyrolysis of biomass. mdpi.commdpi.com Its high surface area, porous structure, and the presence of various functional groups make it an effective adsorbent for a wide range of organic and inorganic pollutants. mdpi.commdpi.com Research has shown that biochar can effectively remove sulfonamides and other sulfonated aromatic compounds from aqueous solutions. nih.govfrontiersin.org The adsorption mechanisms can include hydrogen bonding, π-π interactions, and electrostatic interactions between the pollutant molecules and the biochar surface. nih.gov

Nano biochar, which consists of biochar particles at the nanoscale, offers enhanced properties compared to its bulk counterpart, such as a larger surface area-to-volume ratio and greater reactivity. These characteristics can lead to a higher adsorption capacity for contaminants. The modification of biochar, for example, through sulfonation or magnetization, can further enhance its performance and selectivity for specific pollutants. frontiersin.orgnih.gov For instance, sulfonated biochar has been shown to be highly efficient in removing heavy metals, and similar principles could be applied to enhance the adsorption of sulfonated organic compounds like AOESA. nih.gov

The interaction between AOESA derivatives and nano biochar is a key area of ongoing research. Studies are investigating how factors such as the properties of the biochar (e.g., feedstock, pyrolysis temperature), the chemistry of the water (e.g., pH, presence of other ions), and the specific structure of the AOESA derivative influence the adsorption process. Density functional theory calculations have been used to elucidate the adsorption mechanisms of sulfonamides on biochar at a molecular level, revealing the importance of hydrogen bonds and π-π electron donor-acceptor interactions. nih.gov

Beyond adsorption, biochar can also act as a catalyst in advanced oxidation processes for the degradation of organic pollutants. mdpi.com This opens up the possibility of not just capturing AOESA derivatives but also breaking them down into less harmful substances. The primary removal mechanisms of pollutants by biochar can encompass adsorption, reduction, degradation, surface complexation, and ion exchange. researchgate.net

Table 3: Application of Biochar in the Remediation of Sulfonated Pollutants

| Biochar Type | Target Pollutant(s) | Key Findings |

| Modified Coconut-Shell Biochar | Sulfonamide antibiotics | High adsorption capacity; removal via hydrogen bonds. frontiersin.org |

| Biochar from Waste Residues | Sulfadiazine, Sulfathiazole | Adsorption mechanism involves chemisorption, π-π interactions, and hydrogen bonds. nih.gov |

| Magnetic Biochar | Perfluorooctane sulfonate (PFOS) | Adsorption involves both physisorption and chemisorption. researchgate.net |

| Sulfonated Biochar | Heavy metals (Pb(II), Cd(II)) | Rapid and efficient removal due to sulfonate functional groups. nih.gov |

Q & A

Basic Research Questions

Synthesis and Purification Strategies What are the established synthetic routes for 2-Anilino-2-oxoethanesulfonic acid, and how can purity be optimized? The synthesis typically involves coupling aniline derivatives with ethanesulfonic acid precursors under basic conditions. For example, reacting 2-chloroethanesulfonic acid with aniline in the presence of sodium hydroxide at 60–80°C drives nucleophilic substitution. Critical parameters include maintaining anhydrous conditions to avoid hydrolysis and using stoichiometric excess of aniline (1.2:1 molar ratio) to improve yield. Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography (eluent: dichloromethane/methanol) ensures >95% purity .

Structural Confirmation Techniques Which spectroscopic methods are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirms the anilino group (δ 6.5–7.5 ppm for aromatic protons) and sulfonic acid moiety (δ 45–50 ppm for sulfonate carbon).

- IR Spectroscopy : Identifies S=O stretches (1040–1060 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 230 confirms molecular weight .

Safety and Handling Protocols What precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Medical consultation is required for ingestion .

Advanced Research Questions

pH-Dependent Stability Analysis How does pH affect the stability of this compound in aqueous solutions? Stability studies using HPLC show degradation <5% at pH 6–8 over 72 hours. Acidic conditions (pH <3) hydrolyze the anilino group (t½ = 12 hours), while alkaline conditions (pH >10) degrade the sulfonic acid moiety via base-catalyzed cleavage. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .

Resolving Contradictory Reactivity Data How can discrepancies in reported nucleophilic reactivity be addressed? Conflicting data often arise from variations in solvent polarity or trace metal impurities. Systematic studies under controlled conditions (e.g., degassed solvents, argon atmosphere) reduce side reactions. Kinetic monitoring via UV-Vis spectroscopy (λ = 260 nm) clarifies reaction pathways. For example, competing acylation vs. sulfonation can be minimized using anhydrous DMF as a solvent .

Biological Interaction Mechanisms What experimental approaches are used to study enzyme inhibition by this compound?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD ≈ 10⁻⁶ M for trypsin inhibition).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH = -45 kJ/mol, ΔS = -120 J/mol·K).

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with catalytic serine residues in hydrolases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.